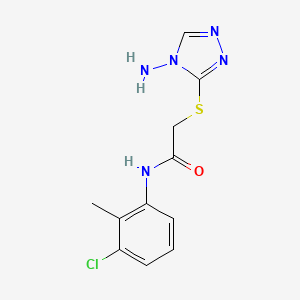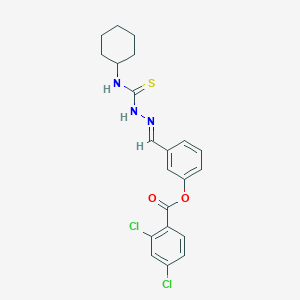
3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H21Cl2N3O2S and a molecular weight of 450.39 g/mol This compound is known for its unique structure, which includes a cyclohexylamino group, a carbohydrazonoyl group, and a dichlorobenzoate moiety
Preparation Methods
The synthesis of 3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with a suitable thioylating agent to form the cyclohexylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2,4-dichlorobenzoic acid to yield the target compound .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves standard organic chemistry techniques such as reflux, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the specific reaction being performed .
Scientific Research Applications
3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a single chlorine atom on the benzoate moiety.
4-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This is another structural isomer with the same molecular formula but different positioning of functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
765296-85-3 |
|---|---|
Molecular Formula |
C21H21Cl2N3O2S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H21Cl2N3O2S/c22-15-9-10-18(19(23)12-15)20(27)28-17-8-4-5-14(11-17)13-24-26-21(29)25-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H2,25,26,29)/b24-13+ |
InChI Key |
JCSKWPQTDZFEMH-ZMOGYAJESA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021968.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B12021969.png)
![4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021976.png)
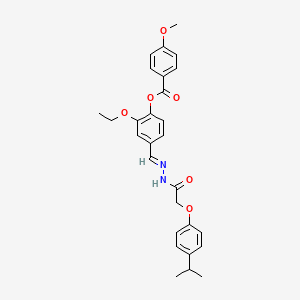
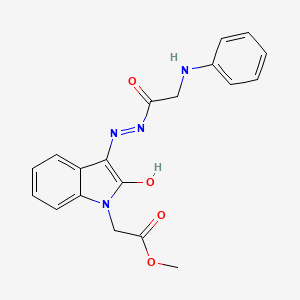
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12021995.png)
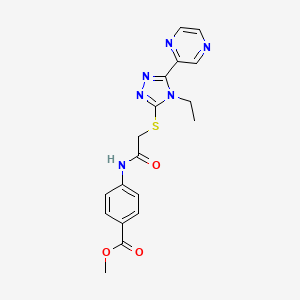
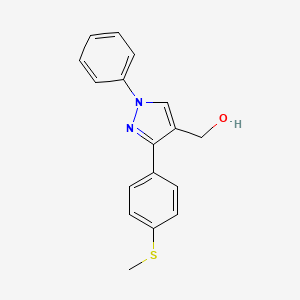
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12022024.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022032.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022041.png)
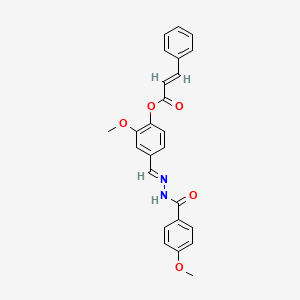
![N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12022043.png)
